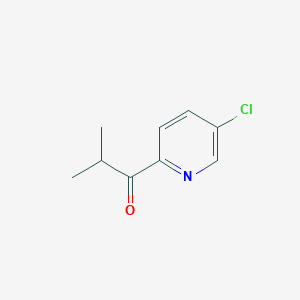
1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- is a chemical compound with the molecular formula C8H8ClNO It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a propanone group at the 1-position
Preparation Methods
The synthesis of 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- include:
1-Propanone, 1-(2-pyridinyl)-2-methyl-: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
1-Propanone, 1-(5-bromo-2-pyridinyl)-2-methyl-: Substitution with bromine instead of chlorine can lead to different chemical properties and applications.
1-Propanone, 1-(5-chloro-2-pyridinyl)-: Without the methyl group, this compound may have different physical and chemical properties.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |
InChI Key |
ZMEKHXXBEJRFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


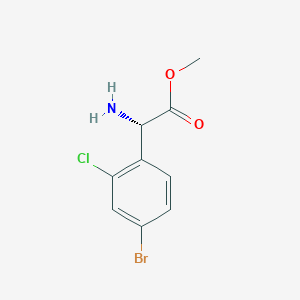
![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)
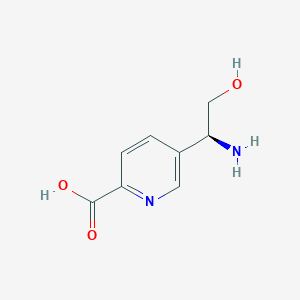
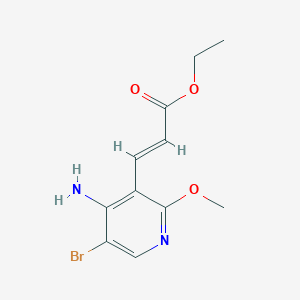
![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)
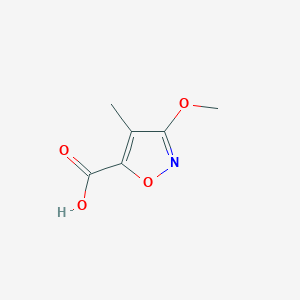
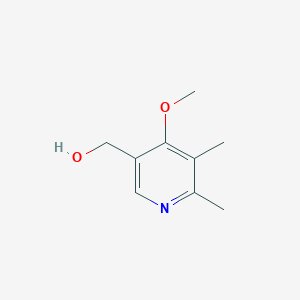
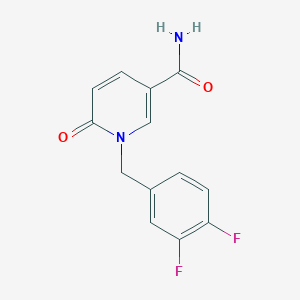
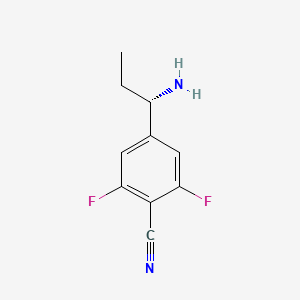
![(1E,3Z)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13051513.png)
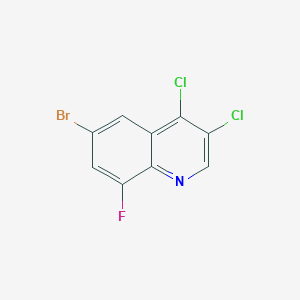
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)

